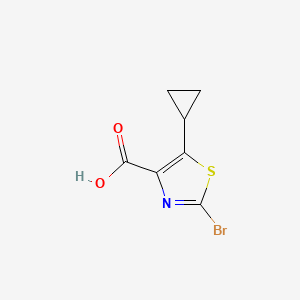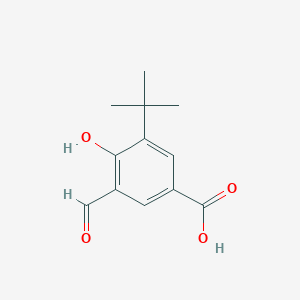
3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid
Overview
Description
3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid is an organic compound characterized by the presence of a tert-butyl group, a formyl group, and a hydroxybenzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid may also interact with various cellular targets.
Mode of Action
It’s known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This suggests that the compound might interact with its targets in a way that influences their conformation and function.
Biochemical Pathways
Similar compounds such as butylated hydroxyanisole (bha) have been found to have antioxidant properties , suggesting that this compound might also influence oxidative stress pathways.
Pharmacokinetics
A study on a similar compound showed that the major oxidative pathway was due to the oxidation of the tert-butyl side chain . This suggests that this compound might also undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
Similar compounds such as tert-butylhydroquinone (tbhq) have been found to have neuroprotective effects , suggesting that this compound might also have beneficial effects at the cellular level.
Action Environment
A study on a similar compound showed that the disinfectant dosage and ph value of the reaction system potentially influence chlorination kinetics . This suggests that the action of this compound might also be influenced by environmental factors such as pH and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-hydroxybenzoic acid.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a base like potassium carbonate.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(tert-Butyl)-5-carboxy-4-hydroxybenzoic Acid.
Reduction: 3-(tert-Butyl)-5-hydroxymethyl-4-hydroxybenzoic Acid.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic Acid: Lacks the formyl and hydroxy groups, making it less reactive in certain chemical reactions.
3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Contains an additional tert-butyl group, which may influence its steric and electronic properties.
4-Hydroxybenzoic Acid: Lacks the tert-butyl and formyl groups, resulting in different reactivity and applications.
Uniqueness
3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the formyl and hydroxy groups offer sites for further chemical modifications.
Properties
IUPAC Name |
3-tert-butyl-5-formyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)9-5-7(11(15)16)4-8(6-13)10(9)14/h4-6,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYOYAJXIRTEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


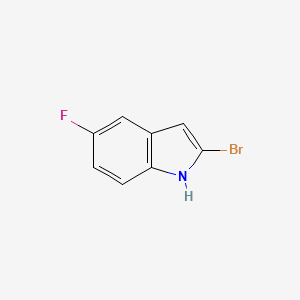

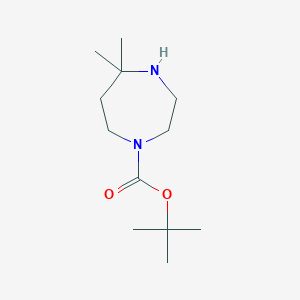
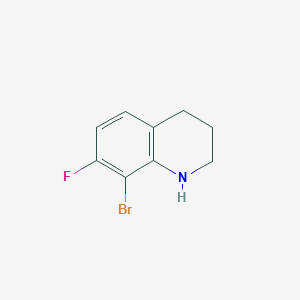
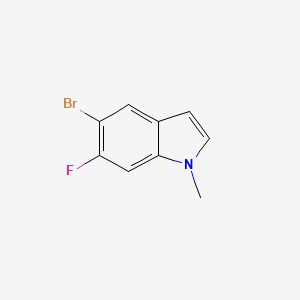

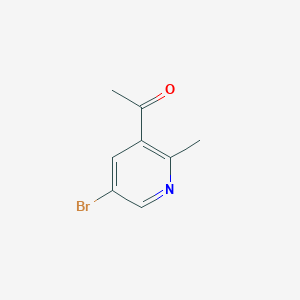
![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)
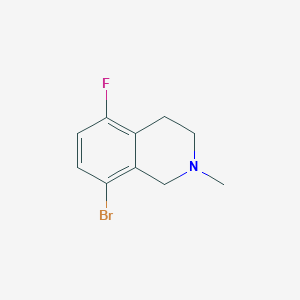

![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
